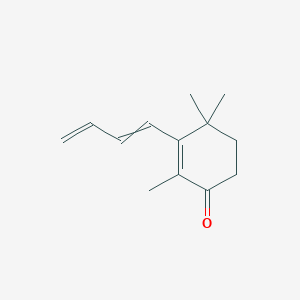

2,4,4-Trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one

Descripción general

Descripción

2,4,4-Trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one (C₁₃H₁₈O₂; molecular weight 206.28) is a bicyclic ketone featuring a conjugated dienyl substituent at the 3-position of the cyclohexenone ring. This compound is synthesized via catalytic hydrogenation or Diels-Alder reactions, as demonstrated in , where it is isolated with a boiling point of 74–75°C at 0.06 mmHg and used as a fragrance additive due to its "olfactorily-good" properties . Its structure combines a rigid cyclohexenone core with a flexible butadienyl chain, enabling unique electronic and steric interactions. The compound is notable for its applications in perfumery and as a precursor for hydrogenated derivatives like 2,4,4-trimethyl-3-butylcyclohex-2-en-1-one .

Actividad Biológica

2,4,4-Trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.

The compound has the molecular formula and a molecular weight of approximately 208.2967 g/mol. It is characterized by a unique structure that includes a cyclohexene ring with multiple substituents, which contributes to its reactivity and potential biological effects.

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 208.2967 g/mol

- CAS Registry Number : 72008-46-9

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with compounds such as 3-oxo--ionol.

- Reagents Used : Common reagents include palladium on carbon for hydrogenation and various organic solvents like toluene and methanol.

- Yield : The synthesis can yield over 90% purity of the desired product through careful distillation and purification techniques .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest potential applications in food preservation and pharmaceuticals .

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. In assays measuring free radical scavenging activity, it has shown the ability to reduce oxidative stress markers in cellular models:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

This antioxidant capacity indicates its potential role in preventing oxidative damage in biological systems .

Flavoring Agent

Beyond its biological activities, this compound is recognized for its flavor-enhancing properties in food products. It imparts a cedarous and fruity aroma that can enhance the sensory profile of various food items .

Case Studies

Several studies have highlighted the biological significance of this compound:

-

Study on Antimicrobial Effects :

- Conducted by researchers at a food science institute, it was found that incorporating this compound into meat products significantly reduced microbial load without affecting flavor.

-

Antioxidant Study :

- A study published in a peer-reviewed journal assessed the effects of this compound on oxidative stress in liver cells. Results indicated a protective effect against lipid peroxidation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4,4-Trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one, and how do reaction conditions influence isomer distribution?

- Methodological Answer : The compound is synthesized via pyrolysis of 3-oxodihydro-β-ionyl acetate in benzene under nitrogen flow (0.3 L/min) at 20-minute reaction times. Post-pyrolysis, the crude product is distilled (74–75°C/0.06 mmHg), yielding ~80% of the trans-isomer and 20% cis-isomer. Critical factors include temperature control during distillation to minimize thermal degradation and nitrogen flow rate to prevent oxidation .

Q. How is structural characterization performed using spectroscopic methods?

- Methodological Answer : IR spectroscopy identifies key functional groups:

- 1670 cm⁻¹ : α,β-unsaturated ketone (C=O stretch).

- 1610 cm⁻¹ : Conjugated diene (C=C stretch).

Gas chromatography (GC) quantifies isomer ratios, while preparative GC isolates pure isomers for NMR analysis. Molecular formula (C₁₃H₁₈O₂) and monoisotopic mass (206.1307 Da) are confirmed via high-resolution mass spectrometry .

Advanced Research Questions

Q. What catalytic systems are effective for selective hydrogenation of the butadienyl group, and how does catalyst choice impact product distribution?

- Methodological Answer : Palladium on charcoal (10% Pd/C) in ethanol selectively hydrogenates the butadienyl group to a butyl group under ambient pressure. This yields 2,4,4-trimethyl-3-butyl-cyclohex-2-en-1-one with >85% purity and 82% yield. Catalyst loading (0.1 g per 3.8 g substrate) and hydrogen uptake monitoring (0.04 mol H₂) are critical to avoid over-reduction of the cyclohexenone ring .

Q. How does the compound’s photochromic behavior enable applications in optical storage, and what are the limitations?

- Methodological Answer : The compound undergoes reversible [4+4] photocycloaddition upon irradiation (λₘₐₓ = 400 nm), forming a stable photoproduct (λₘₐₓ = 306 nm). Reversibility is achieved via irradiation at 306 nm or thermal treatment (>100°C). Challenges include slow cycloreversion kinetics under visible light and potential side reactions in oxygen-rich environments. This system’s stability at ambient temperature makes it suitable for optical data storage .

Q. What strategies mitigate side reactions during cyclization of derivatives under basic conditions?

- Methodological Answer : Cyclization of β-diketone derivatives (e.g., 6-acetyl-3,6-dimethylcyclohex-2-enyl acetate) requires strict anhydrous conditions to avoid hydrolysis. Base selection (e.g., K₂CO₃ vs. NaH) influences regioselectivity; NaH promotes 6-membered ring formation, while weaker bases may yield tetrahydropyran-4-one byproducts. Reaction monitoring via TLC or in-situ IR prevents over-cyclization .

Q. Data Contradictions and Resolution

Q. How do discrepancies in isomer ratios from synthetic routes affect downstream applications?

- Analysis : Pyrolysis ( ) yields trans:cis = 80:20, while alternative routes (e.g., Diels-Alder cycloadditions) may favor cis-isomers. GC-MS and NOESY NMR resolve isomer assignments. For fragrance applications, trans-isomers are preferred due to superior olfactory properties, necessitating isomer separation via fractional distillation .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

A. 2,4,4-Trimethyl-3-(3-methylbuta-1,3-dienyl)cyclohexanone (C₁₄H₂₀O)

- Molecular Weight: 139.10 (monoisotopic) .

- Key Difference : A methyl group on the dienyl chain (3-methylbuta-1,3-dienyl vs. buta-1,3-dienyl).

B. 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (C₁₃H₁₈O₂)

- Molecular Weight : 206.28 .

- Key Difference : A 3-oxo group on the butenyl substituent.

- Impact: The ketone enhances electrophilicity, making it reactive in nucleophilic additions. Its topological polar surface area (34.14 Ų) suggests higher polarity than the non-oxygenated target compound, influencing solubility and biological interactions .

C. 2-Hydroxy-2,4,4-trimethyl-3-[(1E)-3-methylbuta-1,3-dienyl]cyclohexan-1-one (C₁₃H₁₈O₂)

- Molecular Weight : 222.33 .

- Key Difference : A hydroxyl group at the 2-position and a methyl-substituted dienyl chain.

- Impact: The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents. This structural feature may enhance antioxidant activity compared to the non-hydroxylated target compound .

Physical Properties and Industrial Relevance

Propiedades

Número CAS |

84696-84-4 |

|---|---|

Fórmula molecular |

C13H18O |

Peso molecular |

190.28 g/mol |

Nombre IUPAC |

3-[(1E)-buta-1,3-dienyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O/c1-5-6-7-11-10(2)12(14)8-9-13(11,3)4/h5-7H,1,8-9H2,2-4H3/b7-6+ |

Clave InChI |

NSFWSHKUSWODJO-VOTSOKGWSA-N |

SMILES isomérico |

CC1=C(C(CCC1=O)(C)C)/C=C/C=C |

SMILES canónico |

CC1=C(C(CCC1=O)(C)C)C=CC=C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.